c‑Met Kinase Potency Advantage Over De‑methyl Pyridine Analog
In the parent publication, the 4‑methylpyridin‑2‑yl substituent was critical for achieving high c‑Met inhibitory potency. Although the exact IC₅₀ of the target compound was not separately tabulated, the SAR table shows that the 4‑methylpyridin‑2‑yl amide (compound 24) consistently delivered >10‑fold improvement in c‑Met inhibition relative to the unsubstituted pyridine analog and to the 4‑methoxypyridin‑2‑yl analog, while maintaining a favorable hERG window . This demonstrates that procurement of the 4‑methyl derivative is essential to replicate the potency profile reported for the lead series.
| Evidence Dimension | c‑Met kinase inhibition (IC₅₀ shift relative to unsubstituted pyridine analog) |
|---|---|
| Target Compound Data | >10‑fold improvement vs. pyridine‑H analog (exact value not public) |
| Comparator Or Baseline | N-(pyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (compound 13) and 4‑methoxypyridin‑2‑yl analog |
| Quantified Difference | >10‑fold IC₅₀ advantage |
| Conditions | In‑vitro c‑Met kinase activity assay (Cho et al., 2010) |
Why This Matters
Even a 10‑fold drop in potency would require 10× higher screening concentrations, wasting compound and potentially obscuring biological signals in cellular assays.
- [1] Cho, S. Y.; Han, S.-Y.; Ha, J. D.; Ryu, J. W.; Lee, C. O.; Jung, H.; Kang, N. S.; Kim, H. R.; Koh, J. S.; Lee, J. Discovery of aminopyridines substituted with benzoxazole as orally active c‑Met kinase inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 4223–4227. View Source
